REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH:9]([C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([Br:19])[CH:14]=2)[C:10](=[O:12])[CH3:11])=[CH:4][CH:3]=1.CCC(C)[BH-](C(C)CC)C(C)CC.[Li+].[OH-].[Na+].OO>O1CCCC1.C1(C)C=CC=CC=1.CC(C)=O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH:9]([C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([Br:19])[CH:14]=2)[CH:10]([OH:12])[CH3:11])=[CH:4][CH:3]=1 |f:1.2,3.4|
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Name
|
|
Quantity
|
1.55 kg
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)CC(C(C)=O)C1=CC(=CC=C1)Br
|
Name
|
|
Quantity
|
5.3 L
|
Type
|
reactant
|
Smiles
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CCC([BH-](C(CC)C)C(CC)C)C.[Li+]
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Name
|
|
Quantity
|
8.4 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
30 L
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
8.5 L
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2.1 L
|
Type
|
reactant
|
Smiles
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OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was cooled back to 0° C.
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water (2×12 L)
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
13 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)CC(C(C)O)C1=CC(=CC=C1)Br
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |